3-(Pyrimidin-2-YL)morpholine
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Overview
Description
3-(Pyrimidin-2-YL)morpholine is a heterocyclic compound that features both a pyrimidine ring and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the pyrimidine ring, a fundamental structure in nucleic acids, and the morpholine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-YL)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions. For example, 2-chloropyrimidine can be reacted with morpholine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF or other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of dihydropyrimidine derivatives.
Scientific Research Applications
3-(Pyrimidin-2-YL)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-YL)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine: A similar compound used as a lead in the development of PI3K/mTOR inhibitors.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with significant antitumor activity.
Uniqueness
3-(Pyrimidin-2-YL)morpholine is unique due to its dual-ring structure, combining the properties of both pyrimidine and morpholine. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-pyrimidin-2-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2 |
InChI Key |
QOGGTBYBDSEURH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=CC=N2 |
Origin of Product |
United States |
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